3-(Dimethylamino)-1-phenyl-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
3-(Dimethylamino)-1-phenyl-2,3-dihydroquinazolin-4(1H)-one is an organic compound with a complex structure that includes a quinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-phenyl-2,3-dihydroquinazolin-4(1H)-one typically involves the reaction of anthranilic acid derivatives with amines and aldehydes under specific conditions. One common method includes the condensation of anthranilic acid with dimethylamine and benzaldehyde in the presence of a catalyst such as acetic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-phenyl-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-(Dimethylamino)-1-phenyl-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 3-(Dimethylamino)-1-phenyl-2,3-dihydroquinazolin-4(1H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: These compounds share a similar core structure and exhibit comparable chemical properties.
Dimethylamino Substituted Compounds: Compounds with dimethylamino groups often show similar reactivity and applications.
Uniqueness
3-(Dimethylamino)-1-phenyl-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential as a versatile intermediate in organic synthesis.
Properties
CAS No. |
90071-01-5 |
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Molecular Formula |
C16H17N3O |
Molecular Weight |
267.33 g/mol |
IUPAC Name |
3-(dimethylamino)-1-phenyl-2H-quinazolin-4-one |
InChI |
InChI=1S/C16H17N3O/c1-17(2)19-12-18(13-8-4-3-5-9-13)15-11-7-6-10-14(15)16(19)20/h3-11H,12H2,1-2H3 |
InChI Key |
OXVBLJSADXFBKG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N1CN(C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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